molecular formula C7H8FNO B1339884 N-[(4-fluorophenyl)methyl]hydroxylamine

N-[(4-fluorophenyl)methyl]hydroxylamine

Cat. No.: B1339884
M. Wt: 141.14 g/mol
InChI Key: OERSFCWDCVETCJ-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)methyl]hydroxylamine is an organic compound characterized by a hydroxylamine (-NHOH) functional group attached to a benzyl moiety substituted with a fluorine atom at the para position. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and synthetic organic research.

Properties

Molecular Formula

C7H8FNO

Molecular Weight

141.14 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]hydroxylamine

InChI

InChI=1S/C7H8FNO/c8-7-3-1-6(2-4-7)5-9-10/h1-4,9-10H,5H2

InChI Key

OERSFCWDCVETCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNO)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

The fluorophenyl group in N-[(4-Fluorophenyl)methyl]hydroxylamine introduces steric and electronic effects distinct from other analogs:

  • N-t-Butyl hydroxylamine has a bulky tert-butyl group, enhancing steric hindrance but reducing aromatic interactions .
  • N,N-Dimethyl-O-(1-methyl-butyl)-hydroxylamine () features branched alkyl chains, increasing hydrophobicity but limiting hydrogen-bonding capacity.

Physicochemical Properties

  • NMR Data : The ¹H NMR of this compound shows characteristic shifts for the fluorophenyl group (δ ~7.2–7.4 ppm) and hydroxylamine protons (δ ~5–6 ppm), corroborated by literature . Comparable shifts in N-t-butyl hydroxylamine (δ ~1.3 ppm for t-butyl) highlight substituent-driven spectral differences .
  • Stability: Fluorine’s electron-withdrawing effect may stabilize this compound against oxidation relative to non-fluorinated analogs like N-benzyl hydroxylamine, which are more prone to radical-mediated degradation .

Antioxidant and Senescence-Delaying Effects

  • N-t-Butyl hydroxylamine delays cellular senescence at 10 μM by scavenging mitochondrial superoxide and reducing oxidative DNA damage .

Mitochondrial Targeting

All N-hydroxylamines in mitigate age-dependent mitochondrial decay. The fluorophenyl group’s lipophilicity may position this compound as a superior candidate for targeting mitochondrial membranes compared to polar analogs .

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